4-methoxy-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide
Description
4-Methoxy-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic benzamide derivative characterized by a trichloroethyl backbone functionalized with a thiourea linkage and substituted aromatic groups. Its molecular formula is C₂₃H₂₀Cl₃N₅O₂S, with an average mass of 536.856 g/mol and a monoisotopic mass of 535.040329 g/mol .
Its synthesis typically involves multi-step reactions, including the addition of arylamines to isothiocyanatoethyl intermediates, as described in analogous thiourea-based syntheses .
Properties
Molecular Formula |
C19H20Cl3N3O3S |
|---|---|
Molecular Weight |
476.8 g/mol |
IUPAC Name |
4-methoxy-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H20Cl3N3O3S/c1-3-28-15-10-6-13(7-11-15)23-18(29)25-17(19(20,21)22)24-16(26)12-4-8-14(27-2)9-5-12/h4-11,17H,3H2,1-2H3,(H,24,26)(H2,23,25,29) |
InChI Key |
GBBMVIZLQQFOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the carbamothioyl linkage under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, with specific temperatures, solvents, and catalysts being employed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
4-methoxy-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on TRPA1 Activity :
- The 4-methoxy group in the target compound (AMG5445) confers human TRPA1 selectivity, whereas the 4-nitro substituent in AMG2504 favors rat TRPA1 binding .
- Bulkier groups (e.g., 4-bromo in AMG7160) reduce species specificity but retain moderate antagonistic activity.
Thiourea vs.
Synthetic Yields :
- Thiourea-based compounds like the target compound are synthesized via dehydrosulfurization of hydrazinecarbothioamides, achieving yields of 40–76% depending on substituents . Sulfanyl analogues require alternative routes, such as thiol-ene reactions, with comparable efficiencies .
Pharmacological and Spectroscopic Comparisons
TRPA1 Antagonism
The target compound (AMG5445) demonstrates 10-fold higher potency at human TRPA1 channels (IC₅₀ = 0.3 µM) compared to rat orthologs (IC₅₀ = 3.2 µM), a property attributed to its 4-methoxy and 4-ethoxyphenylthiourea motifs .
Spectroscopic Data
- NMR : The target compound’s ¹H-NMR spectrum displays characteristic signals for the 4-methoxybenzamide (δ 3.8 ppm, singlet) and thiourea NH protons (δ 9.2–10.1 ppm), consistent with related benzamides .
- UPLC-MS : A molecular ion peak at m/z 537.04 ([M+H]⁺) confirms its molecular weight .
Structural and Crystallographic Insights
- Cis Configuration : The thiourea moiety in the target compound adopts a cis configuration, enhancing its ability to act as a bidentate ligand in metal complexation . This contrasts with sulfanyl derivatives (e.g., AMG2504), which lack such conformational rigidity.
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